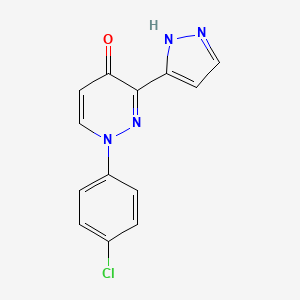
1-(4-chlorophenyl)-3-(1H-pyrazol-5-yl)pyridazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(1H-pyrazol-5-yl)pyridazin-4-one, also known as CP-Pyridazinone, is a synthetic molecule used in a variety of scientific research applications. CP-Pyridazinone has been used in the laboratory to study its biochemical and physiological effects, and its potential applications in drug discovery and development.
Scientific Research Applications
Anticancer and Antimicrobial Agents
- Synthesis and Molecular Docking Study : A study on the synthesis of novel compounds, including those with a structure similar to 1-(4-chlorophenyl)-3-(1H-pyrazol-5-yl)pyridazin-4-one, revealed their potential as anticancer and antimicrobial agents. The compounds exhibited significant activity against various cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).
Novel Pyrazole Derivatives
- Potential Antimicrobial and Anticancer Agents : Research on novel pyrazole derivatives, including those structurally related to 1-(4-chlorophenyl)-3-(1H-pyrazol-5-yl)pyridazin-4-one, demonstrated their efficacy as potential antimicrobial and anticancer agents. Some compounds exhibited higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).
Syntheses of Derivatives
- Derivatives Synthesis : The synthesis of new derivatives, including pyrazole, pyridazin-3(2H)-one, and oxazin-4-one, was studied, contributing to the understanding of the chemical properties and potential applications of these compounds (Akbas & Aslanoğlu, 2006).
Complex Compound Synthesis
- Mononuclear ReI Complex : A study on the synthesis of a mononuclear ReI complex derived from pyrroline-pyrazolyl-pyridazine sheds light on the potential use of these compounds in complex molecular structures and their chemical behavior (Saldías, Palominos, Pizarro, & Vega, 2020).
Antiinflammatory and Antibacterial Agents
- Microwave Assisted Synthesis : Novel pyrazoline derivatives synthesized via microwave irradiation showed significant in vivo antiinflammatory and in vitro antibacterial activity, suggesting their potential therapeutic applications (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(1H-pyrazol-5-yl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O/c14-9-1-3-10(4-2-9)18-8-6-12(19)13(17-18)11-5-7-15-16-11/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXIXOMUEROWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=CC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

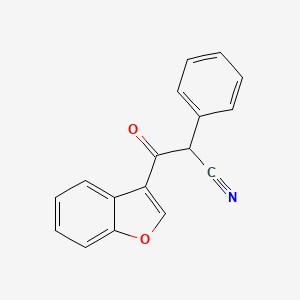
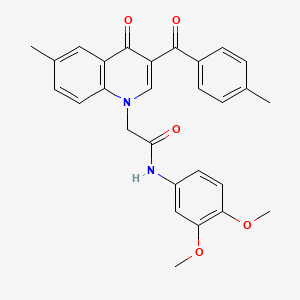



![1-(4-methylbenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2603556.png)

![7-(4-bromophenyl)-3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2603558.png)
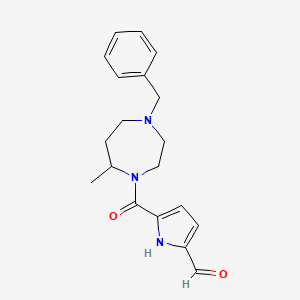
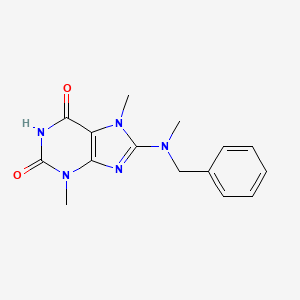
![[(2-Phenylethyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2603563.png)


